molecular formula C23H24FN3O B2567324 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide CAS No. 1049431-63-1

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide

Cat. No.: B2567324
CAS No.: 1049431-63-1
M. Wt: 377.463
InChI Key: HCBFCPXDEOELCL-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenyl group and an ethyl linkage to a naphthamide moiety, making it a versatile molecule for various chemical and biological studies.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of the compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}naphthalene-1-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}naphthalene-1-carboxamide interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}naphthalene-1-carboxamide affects the nucleotide synthesis pathway . ENTs are responsible for the transport of nucleosides across the cell membrane, which are then used in the synthesis of nucleotides . By inhibiting ENTs, this compound disrupts nucleotide synthesis, which can have downstream effects on DNA replication and RNA transcription .

Pharmacokinetics

Given its irreversible inhibitory effect on ents , it can be inferred that once the compound enters the body and reaches its target, it remains bound to the ENTs, thereby maintaining its inhibitory effect.

Result of Action

The result of the action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}naphthalene-1-carboxamide is the inhibition of ENTs, leading to a disruption in nucleotide synthesis . This can affect various cellular processes that rely on nucleotides, such as DNA replication and RNA transcription .

Future Directions

Future research could focus on further exploring the structure-activity relationship of this compound and its analogues . This could lead to the development of more potent inhibitors of ENTs, which could have potential applications in chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide is unique due to its specific structural features, such as the combination of a piperazine ring with a 2-fluorophenyl group and a naphthamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c24-21-10-3-4-11-22(21)27-16-14-26(15-17-27)13-12-25-23(28)20-9-5-7-18-6-1-2-8-19(18)20/h1-11H,12-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBFCPXDEOELCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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